N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide
Description
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 1443037-13-5) is a boron-containing heterocyclic compound with a molecular formula of C₁₄H₂₀BN₂O₃ and a molecular weight of 276.14 g/mol . It features a pinacol boronate ester group attached to the 4-position of a picolinamide scaffold, where the amide nitrogen is substituted with two methyl groups. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boronic ester precursor .
Properties
Molecular Formula |
C14H21BN2O3 |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-8-16-11(9-10)12(18)17(5)6/h7-9H,1-6H3 |
InChI Key |
LFXNNWLRLADZSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation
The primary synthesis involves Miyaura borylation of 5-bromo-N,N-dimethylpyridin-2-amine with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Two optimized protocols are documented:
-
Reagents : 5-Bromo-N,N-dimethylpyridin-2-amine (8.5 g, 42.3 mmol), B₂Pin₂ (12.9 g, 50.7 mmol), Pd(dppf)Cl₂ (1.55 g, 2.1 mmol), KOAc (8.3 g, 84.6 mmol).
-
Conditions : 1,4-Dioxane solvent, 100°C, 12 h, N₂ atmosphere.
-
Workup : Filtration, silica gel chromatography (petroleum ether/ethyl acetate gradient).
-
Characterization : ¹H NMR (CDCl₃) δ 8.53 (s, 1H), 7.78 (d, 1H), 6.45 (d, 1H), 3.09 (s, 6H, N(CH₃)₂), 1.30–1.22 (m, 12H, BPin). ESI-MS m/z 249.2 [M+H]⁺.
-
Catalyst : PdCl₂(dppf)-CH₂Cl₂ adduct (81 mg, 0.099 mmol).
-
Conditions : Larger solvent volume (40 mL dioxane), 100°C, 12 h.
-
Key Difference : Avoids chromatography by direct filtration and concentration, favoring scalability.
Table 1: Comparison of Borylation Methods
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst Loading | 5 mol% | 10 mol% |
| Solvent Volume | 10 mL | 40 mL |
| Purification | Chromatography | Filtration |
| Yield | 76% | Not reported |
Alternative Pathways
While no direct alternatives are reported for this compound, analogous syntheses use:
-
Buchwald-Hartwig Amination : For introducing dimethylamino groups post-borylation, though this risks boronate ester hydrolysis.
-
Directed Ortho-Metalation : Unlikely due to the pyridine’s electron-deficient nature, which hinders lithiation.
Reaction Optimization
Catalyst Selection
Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Method A, attributed to the electron-rich dppf ligand stabilizing the Pd(0) intermediate during oxidative addition. Method B’s higher catalyst loading (10 mol%) may compensate for lower activity of the PdCl₂(dppf) adduct.
Solvent and Temperature
1,4-Dioxane is optimal due to its high boiling point (101°C) and compatibility with boronates. Reactions at <80°C show incomplete conversion, while >100°C risks byproduct formation.
Base Effects
KOAc (2 eq relative to substrate) neutralizes HBr generated during oxidative addition, preventing catalyst poisoning. Stronger bases (e.g., K₂CO₃) are avoided to prevent ester hydrolysis.
Purification and Characterization
Chromatography
Method A uses a petroleum ether/ethyl acetate gradient (50:1 → 3:1) to isolate the product as a yellow solid. The high polarity of the carboxamide group (TPSA 51.66) necessitates careful solvent selection to prevent tailing.
Spectroscopic Data
-
¹H NMR : Downfield shifts for pyridine H3 (δ 8.53) and H5 (δ 7.78) confirm electron withdrawal by the boronate. N(CH₃)₂ protons resonate at δ 3.09 as a singlet.
-
ESI-MS : Dominant [M+H]⁺ peak at m/z 249.2 aligns with the molecular formula.
Pharmaceutical Applications
The boronate group enables Suzuki-Miyaura couplings to construct biaryl scaffolds in drug candidates. For example, Patent US8975254B2 describes analogous boronates as intermediates in androgen receptor modulators. The RSC document further illustrates its utility in synthesizing kinase inhibitors via cross-coupling with bromoarenes .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Biaryl compounds or alkenes.
Scientific Research Applications
Molecular Formula and Characteristics
- Molecular Formula : C14H26BN3O2
- Molecular Weight : 279.19 g/mol
- Chemical Structure : The compound features a boron-containing dioxaborolane moiety, which contributes to its reactivity and potential applications in various chemical reactions.
Medicinal Chemistry
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide has been investigated for its potential as a drug candidate in the treatment of several diseases.
Case Studies
- WDR5 Inhibition : Research has shown that derivatives of this compound can serve as potent inhibitors of WDR5, a protein implicated in various cancers. These inhibitors have demonstrated significant binding affinity and selectivity towards the WIN-site of WDR5, suggesting their potential as therapeutic agents for mixed lineage leukemia and other malignancies .
- PROTAC Development : The compound has been utilized in the design of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading specific proteins involved in cancer progression. Initial biological evaluations indicate that these PROTACs effectively target cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation .
Materials Science
The unique properties of the dioxaborolane moiety make this compound suitable for applications in materials science.
Applications
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its boron content allows for potential cross-linking reactions that can modify the physical properties of polymers.
Agricultural Chemistry
This compound has also been explored for its applications in agriculture.
Potential Uses
- Pesticide Formulation : The compound's ability to interact with biological systems makes it a candidate for developing novel pesticides or herbicides that are more effective and environmentally friendly.
Data Tables
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
A detailed comparison of key analogues is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Steric Hindrance : The N,N-dimethyl group on the amide (target compound) increases steric bulk relative to N-methyl or N-ethyl analogues, which may influence reaction kinetics in cross-couplings .
- Solubility : Aniline derivatives (e.g., CAS 171364-78-6) exhibit higher lipophilicity due to the absence of the polar pyridine ring, whereas methoxybenzyl-substituted analogues (CAS 2828440-26-0) show increased solubility in aromatic solvents .
Reactivity in Cross-Coupling Reactions
All compounds serve as boronate esters in Suzuki-Miyaura couplings, but their performance varies:
- Aniline Derivatives (e.g., CAS 171364-78-6) : Lower reactivity observed in electron-deficient aryl partners due to diminished boron electrophilicity .
- Methoxybenzyl-Substituted Analogues (CAS 2828440-26-0) : Bulky substituents may slow transmetallation but improve selectivity in sterically hindered systems .
Biological Activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : C14H22BNO2
- Molecular Weight : 247.15 g/mol
- CAS Number : 171364-78-6
- Physical State : Solid at room temperature
- Purity : >98% (GC)
This compound exhibits its biological activity primarily through:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in metabolic pathways that are crucial for cancer cell proliferation.
- Interaction with Receptors : It may interact with various cellular receptors influencing signaling pathways related to cell growth and apoptosis.
Biological Activity
Recent studies have indicated that this compound possesses several notable biological activities:
- Anticancer Properties :
-
Antimicrobial Activity :
- Preliminary tests have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis as confirmed by flow cytometry analysis.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity:
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus indicating moderate antibacterial activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 cell growth | |
| Antimicrobial | MIC against S. aureus |
| Property | Value |
|---|---|
| Molecular Formula | C14H22BNO2 |
| Molecular Weight | 247.15 g/mol |
| CAS Number | 171364-78-6 |
| Purity | >98% (GC) |
Q & A
Q. What are the standard synthetic routes for preparing N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, halogenated picolinamide precursors (e.g., bromo or chloro derivatives) react with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., PdCl₂) and ligands like triphenylphosphine. Yields vary depending on the halogen leaving group: brominated precursors often achieve higher yields (~54%) compared to chlorinated analogs (~32%) due to improved reactivity . Reaction optimization includes inert atmosphere conditions (N₂/Ar) and anhydrous solvents (THF, DMF).
Q. How is the purity and structural integrity of this compound verified in academic research?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., dimethylamine protons at δ ~2.7–3.1 ppm, boronate ester signals at δ ~1.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS (e.g., DART or ESI) validates molecular weight (C₁₄H₂₂BNO₂, exact mass 247.15) .
- Melting point analysis : Reported melting ranges (123–127°C) help assess crystallinity and batch consistency .
Q. What are the primary applications of this compound in fundamental chemistry?
It serves as a versatile building block in:
- Cross-coupling reactions : Enables C–C bond formation in aryl/heteroaryl systems for synthesizing conjugated polymers or bioactive molecules .
- Boron-directed functionalization : The boronate ester facilitates regioselective modifications (e.g., hydroxylation, fluorination) under mild conditions .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this boronate ester?
Common strategies include:
- Catalyst-ligand optimization : Switching from PdCl₂ to Pd(OAc)₂ with SPhos or XPhos ligands improves turnover in sterically hindered systems .
- Solvent/base screening : Polar aprotic solvents (DMF, dioxane) with weak bases (K₂CO₃) enhance solubility of aryl halide precursors .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 90min) while maintaining yields >80% .
Q. What experimental approaches resolve contradictions between NMR and X-ray crystallography data for this compound?
Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution vs. solid-state rigidity). To resolve:
Q. How does this compound perform in high-throughput medicinal chemistry workflows?
Its stability under diverse conditions makes it suitable for:
Q. What challenges arise in using this compound for polymer synthesis, and how are they mitigated?
Challenges include:
- Oxygen sensitivity : Boronate esters degrade in air; strict Schlenk techniques or glovebox use are essential .
- Purification issues : Silica gel chromatography may hydrolyze the boronate; instead, use size-exclusion chromatography (SEC) or recrystallization from methanol/water .
Methodological Considerations
Q. What analytical techniques are critical for detecting decomposition during storage?
Q. How is computational chemistry applied to predict reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
